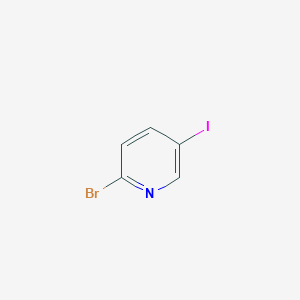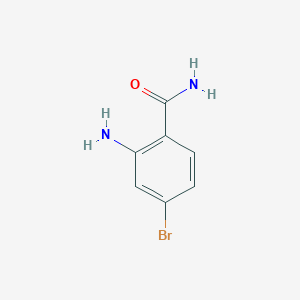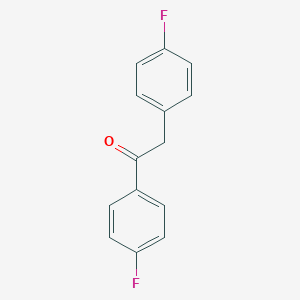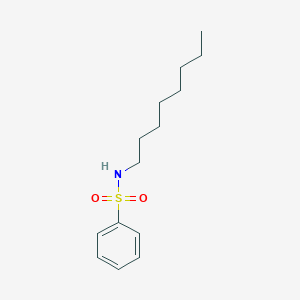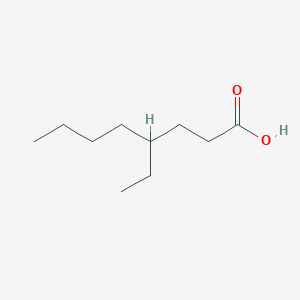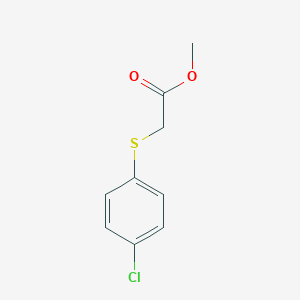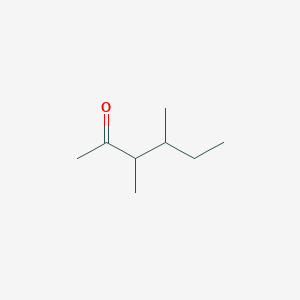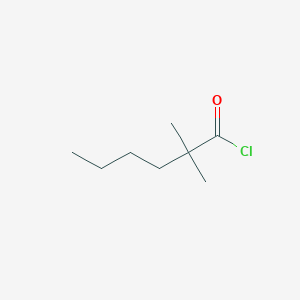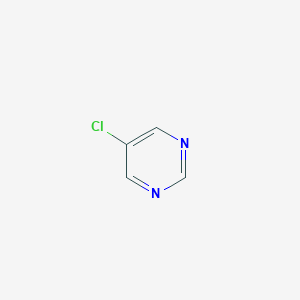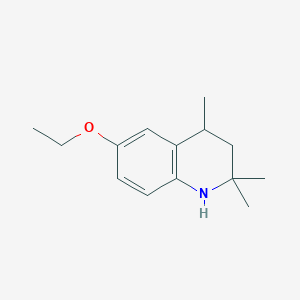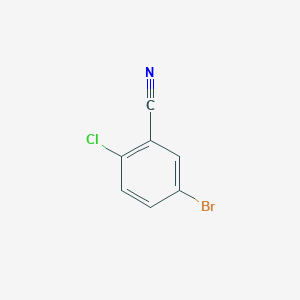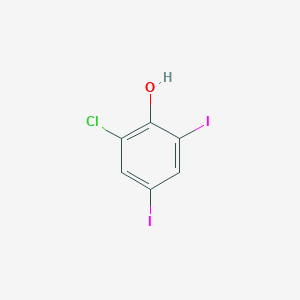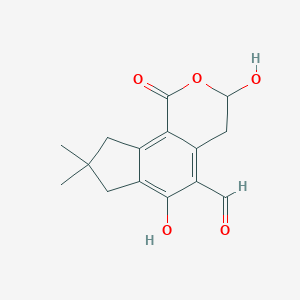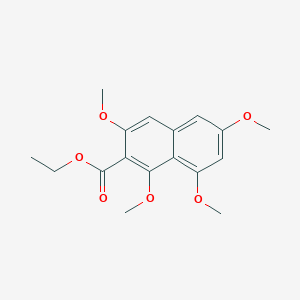
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate, also known as TMANE, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. TMANE belongs to the class of naphthoate esters and is synthesized through a multi-step process that involves the use of various reagents and solvents.
Wirkmechanismus
The mechanism of action of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate is not fully understood. However, it has been suggested that Ethyl 1,3,6,8-tetramethoxy-2-naphthoate exerts its therapeutic effects through the inhibition of various enzymes and the modulation of various signaling pathways. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been shown to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of various enzymes, including xanthine oxidase and cyclooxygenase-2. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate for lab experiments include its potential therapeutic applications, its ability to inhibit the activity of various enzymes, and its anti-inflammatory, anti-tumor, and anti-oxidant properties. However, the limitations of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate for lab experiments include its low yield obtained through the synthesis process and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate. One direction is to further investigate its mechanism of action and the signaling pathways involved in its therapeutic effects. Another direction is to explore its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. Additionally, future studies could focus on optimizing the synthesis process of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate to increase its yield and reduce the use of hazardous reagents and solvents.
Synthesemethoden
The synthesis of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-naphthol with ethyl bromoacetate in the presence of sodium hydride to form ethyl 2-(2-hydroxy-1-naphthyl) acetate. This intermediate is then reacted with methoxy magnesium bromide to form ethyl 2-(2-methoxy-1-naphthyl) acetate. The final step involves the reaction of ethyl 2-(2-methoxy-1-naphthyl) acetate with dimethyl sulfate in the presence of potassium carbonate to form Ethyl 1,3,6,8-tetramethoxy-2-naphthoate. The yield of Ethyl 1,3,6,8-tetramethoxy-2-naphthoate obtained through this process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has also been shown to inhibit the activity of various enzymes, including xanthine oxidase, which is involved in the production of reactive oxygen species. Ethyl 1,3,6,8-tetramethoxy-2-naphthoate has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
17213-51-3 |
|---|---|
Produktname |
Ethyl 1,3,6,8-tetramethoxy-2-naphthoate |
Molekularformel |
C17H20O6 |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
ethyl 1,3,6,8-tetramethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H20O6/c1-6-23-17(18)15-12(20-3)8-10-7-11(19-2)9-13(21-4)14(10)16(15)22-5/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
OJBVVJORRJKHMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2C=C1OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



